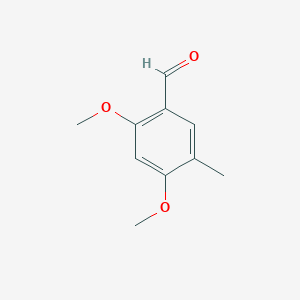

2,4-Dimethoxy-5-methylbenzaldehyde

Vue d'ensemble

Description

2,4-Dimethoxy-5-methylbenzaldehyde is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.2 g/mol. It is a derivative of benzaldehyde and is characterized by the presence of two methoxy groups and one methyl group attached to the benzene ring. This compound is commonly used in various chemical and biological research applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,4-Dimethoxy-5-methylbenzaldehyde can be synthesized through electrophilic aromatic substitution reactions. One common method involves the methylation of 2,4-dimethoxybenzaldehyde using methyl iodide in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions in a suitable solvent like acetone or dimethylformamide.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to ensure the compound’s purity and quality.

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Dimethoxy-5-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

Oxidation: 2,4-Dimethoxy-5-methylbenzoic acid.

Reduction: 2,4-Dimethoxy-5-methylbenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has indicated that derivatives of 2,4-dimethoxy-5-methylbenzaldehyde exhibit antimicrobial properties. For instance, compounds synthesized from this aldehyde have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In a study involving thiazolidinone derivatives, some compounds derived from this compound demonstrated significant antibacterial activity with growth inhibition percentages ranging from 21% to 26% against MRSA at specific concentrations .

1.2 Anticancer Research

The compound's derivatives have also been evaluated for anticancer properties. In vitro studies have shown that certain analogs exhibit cytotoxic effects on cancer cell lines, including melanoma and breast cancer cells. For example, specific thiazolidinone derivatives showed growth inhibition values ranging from 42% to 73% at a concentration of 10 µM . This suggests that this compound could serve as a precursor for developing new anticancer agents.

Organic Synthesis

2.1 Synthesis of Complex Molecules

this compound is utilized as a starting material in the synthesis of more complex organic molecules. It has been employed in the preparation of various indane derivatives and other heterocyclic compounds. For example, it serves as an essential intermediate in synthesizing 2-amino-4,7-dimethoxy-5-methylindane, which is relevant in the study of hallucinogenic substances .

2.2 Functionalization Reactions

The compound can undergo various functionalization reactions to yield diverse chemical entities. Its reactivity allows for the introduction of different substituents through electrophilic aromatic substitution or nucleophilic addition reactions. This versatility makes it a valuable building block in synthetic organic chemistry .

Material Science

3.1 Polymer Chemistry

In material science, derivatives of this compound are explored for their potential use in polymer synthesis. The presence of methoxy groups enhances the solubility and processability of polymers derived from this compound. This property is particularly useful in developing advanced materials with tailored functionalities for applications in coatings and adhesives.

3.2 Photovoltaic Applications

Recent studies suggest that compounds derived from this compound may be applicable in organic photovoltaic devices due to their electronic properties. The ability to modify the electronic characteristics through substitution patterns allows researchers to fine-tune these materials for improved efficiency in solar energy conversion .

Mécanisme D'action

The mechanism of action of 2,4-Dimethoxy-5-methylbenzaldehyde involves its interaction with cellular components. It has been shown to disrupt cellular antioxidation systems, leading to oxidative stress and inhibition of microbial growth . The compound targets enzymes such as superoxide dismutases and glutathione reductase, which are involved in maintaining cellular redox homeostasis.

Comparaison Avec Des Composés Similaires

2,4-Dimethoxy-5-methylbenzaldehyde can be compared with other benzaldehyde derivatives such as:

2,5-Dimethoxybenzaldehyde: Used in the production of phenethylamines and has similar chemical properties.

2-Hydroxy-4-methoxybenzaldehyde: Known for its antifungal activity and used in various biological applications.

2,5-Dimethoxy-4-methylbenzaldehyde: Used in the preparation of psychotomimetic phenylamine derivatives.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Activité Biologique

2,4-Dimethoxy-5-methylbenzaldehyde (DMBA) is an organic compound with significant potential in various biological applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₀H₁₂O₃

- CAS Number : 7149-91-9

- Molecular Structure : DMBA features two methoxy groups at the 2 and 4 positions and a methyl group at the 5 position on the benzene ring, contributing to its unique reactivity and biological properties.

Antimicrobial Properties

Research indicates that DMBA exhibits antifungal and antimicrobial properties. The compound disrupts cellular antioxidation processes, which is a key mechanism in inhibiting microbial growth. This activity suggests potential applications in developing new antimicrobial agents .

Neuropharmacological Effects

DMBA's structural characteristics imply interactions with neurotransmitter systems. Studies have shown that derivatives of DMBA can influence monoamine oxidase activity, which is crucial for neurotransmitter metabolism. This interaction may have implications for mood regulation and cognitive functions, positioning DMBA as a candidate for neuropharmacological research .

The mechanism by which DMBA exerts its biological effects involves several biochemical pathways:

- Oxidation : DMBA can be oxidized to form corresponding carboxylic acids, which may further participate in biological reactions.

- Inhibition of Microbial Growth : The compound's ability to disrupt cellular antioxidation leads to the inhibition of microbial growth, making it a candidate for antifungal treatments.

- Target Interaction : DMBA and its derivatives may interact with specific molecular targets related to neurotransmitter systems, particularly affecting monoamine oxidase enzymes.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study evaluating the antimicrobial efficacy of various compounds including DMBA found that it significantly inhibited the growth of several bacterial strains. The results indicated a dose-dependent effect, with higher concentrations leading to greater inhibition .

- Neuropharmacological Research : In a neuropharmacological study, derivatives of DMBA were shown to affect serotonin receptor activity in rodent models. The findings suggest that these compounds could modulate mood-related behaviors, warranting further investigation into their therapeutic potential for mood disorders .

- Carcinogenicity Assessment : An in silico analysis predicted that DMBA does not exhibit carcinogenic potential, although further experimental validation is necessary to confirm these findings .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2,4-dimethoxy-5-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-4-8(6-11)10(13-3)5-9(7)12-2/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDWXGKDTZRMOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90291006 | |

| Record name | 2,4-dimethoxy-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7149-91-9 | |

| Record name | 2,4-Dimethoxy-5-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7149-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 72348 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC72348 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dimethoxy-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.